

# thermodynamic data of 1-Chloro-2,3-dimethylbutane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Chloro-2,3-dimethylbutane

Cat. No.: B13173948

[Get Quote](#)

An In-depth Technical Guide to the Thermodynamic Data of **1-Chloro-2,3-dimethylbutane**

## Introduction

**1-Chloro-2,3-dimethylbutane** (CAS No. 600-06-6) is a halogenated alkane with applications as an intermediate in organic synthesis and as a potential building block in the development of novel chemical entities.[1] For researchers, scientists, and professionals in chemical engineering and drug development, a thorough understanding of its thermodynamic properties is paramount. This data governs reaction feasibility, dictates process safety parameters, informs purification strategies, and is essential for computational modeling of chemical systems.

This guide provides a consolidated overview of the known physicochemical properties of **1-chloro-2,3-dimethylbutane**. Due to the scarcity of publicly available experimental thermodynamic data such as enthalpy of formation and heat capacity, this document places a strong emphasis on the established experimental and computational methodologies required to obtain these critical values. The narrative is structured to not only present data but to explain the causality behind the scientific approaches, ensuring a robust and self-validating framework for its application.

## Section 1: Physicochemical and Structural Properties

The fundamental physical and structural properties of a compound are the bedrock upon which thermodynamic analysis is built. These values are essential for calculating densities, phase behavior, and for interpreting spectroscopic data. The molecular structure of **1-chloro-2,3-dimethylbutane** is  $C_6H_{13}Cl$ .<sup>[2]</sup>

Table 1: Consolidated Physicochemical Properties of **1-Chloro-2,3-dimethylbutane**

Property	Value	Source(s)
CAS Number	600-06-6	[2][3]
Molecular Formula	$C_6H_{13}Cl$	[2][3]
Molecular Weight	120.62 g/mol	[2][4]
Boiling Point	117.7 °C (390.85 K) at 760 mmHg	[3][5]
Boiling Point (NIST)	397.15 K (124 °C)	[6]
Density	0.863 g/cm <sup>3</sup>	[3][5]
Vapor Pressure	20.6 mmHg at 25 °C	[3][5]
Flash Point	20.8 °C	[3][5]
Refractive Index	1.409 - 1.420	[3][5]

| InChIKey | UMJSXTUELCDYKZ-UHFFFAOYSA-N |[2] |

Note: Minor discrepancies in reported values (e.g., boiling point) can arise from different experimental conditions or sources.

## Section 2: Experimental Determination of Thermodynamic Properties

While extensive, critically evaluated thermophysical and thermochemical data for **1-chloro-2,3-dimethylbutane** are available through subscription-based databases like the NIST/TRC Web Thermo Tables, obtaining such data experimentally remains a fundamental scientific endeavor.<sup>[7]</sup> The following protocols describe core methodologies applicable to this compound.

## Enthalpy of Formation ( $\Delta_f H^\circ$ )

The standard enthalpy of formation is one of the most critical thermodynamic quantities, as it allows for the calculation of heat effects for any reaction involving the compound. A common and powerful method for determining  $\Delta_f H^\circ$  for an organic compound is through its enthalpy of combustion ( $\Delta_c H^\circ$ ), measured via bomb calorimetry.

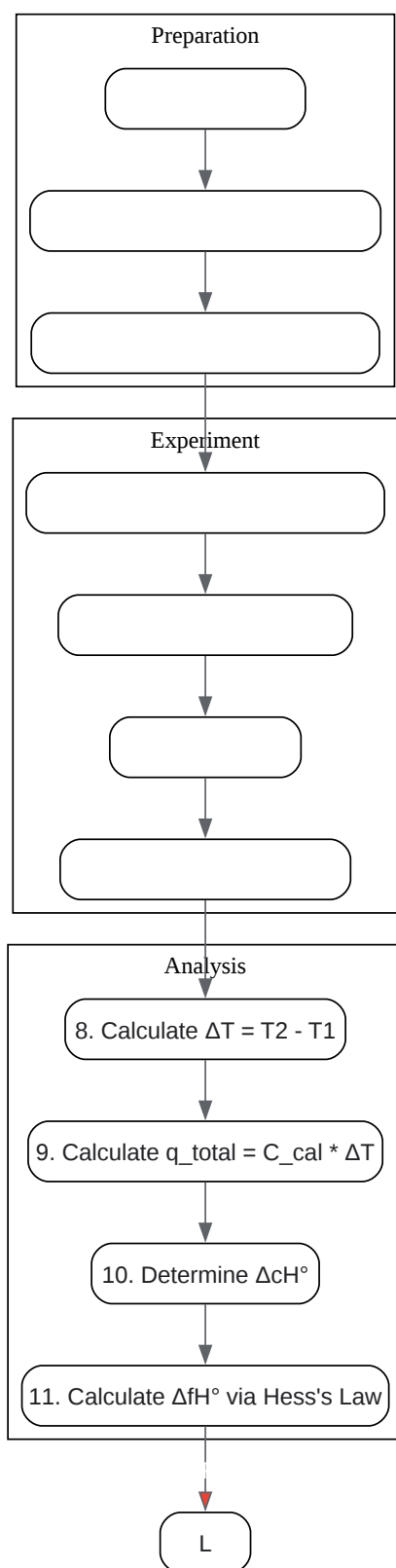
**Causality of Experimental Choice:** By completely combusting the compound in a surplus of oxygen, a well-defined reaction is produced (formation of  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{HCl}$ ). The heat released is measured directly. Using Hess's Law, this measured enthalpy of combustion can be combined with the known standard enthalpies of formation of the combustion products to calculate the standard enthalpy of formation of the reactant.

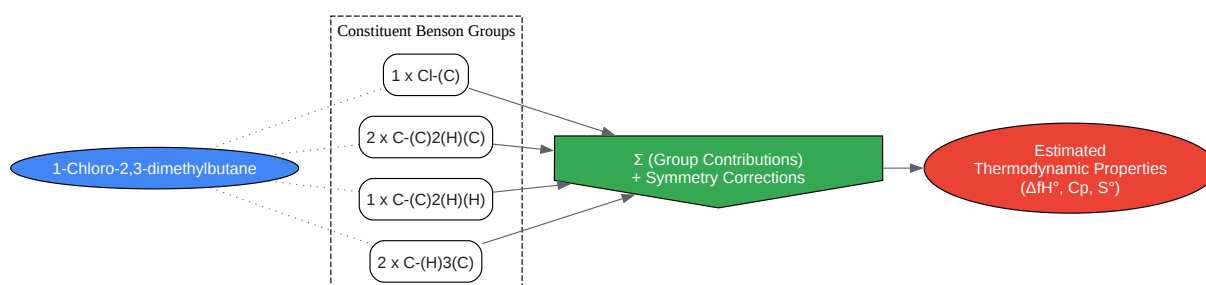
**Protocol: Determination of  $\Delta_f H^\circ$  via Bomb Calorimetry**

- **Sample Preparation:** A precise mass (typically 0.5 - 1.0 g) of high-purity **1-chloro-2,3-dimethylbutane** is encapsulated in a combustible container. A small amount of a mineral oil or other combustion aid with a known heat of combustion may be added to ensure complete ignition.
- **Calorimeter Setup:** The sealed sample container (the "bomb") is placed in the calorimeter. The bomb is purged and then pressurized with high-purity oxygen to approximately 30 atm. A small, measured volume of distilled water is added to the bomb to ensure all chlorine is converted to aqueous  $\text{HCl}$ .
- **System Equilibration:** The bomb is submerged in a precisely measured volume of water in the calorimeter's insulated vessel. The entire system is allowed to reach thermal equilibrium, and the initial temperature ( $T_1$ ) is recorded with high precision (to  $\pm 0.001^\circ\text{C}$ ).
- **Ignition:** The sample is ignited via an electrical fuse wire.
- **Temperature Monitoring:** The temperature of the water bath is recorded at regular intervals until it reaches a maximum ( $T_2$ ) and then begins to cool.
- **Data Analysis:**

- The raw temperature change ( $\Delta T = T_2 - T_1$ ) is corrected for heat exchange with the surroundings.
- The total heat released ( $q_{\text{total}}$ ) is calculated using the equation:  $q_{\text{total}} = C_{\text{cal}} * \Delta T$ , where  $C_{\text{cal}}$  is the heat capacity of the calorimeter system.  $C_{\text{cal}}$  is determined separately by combusting a standard substance like benzoic acid.
- The heat of combustion of the compound ( $\Delta cH^\circ$ ) is calculated by subtracting the heat contributions from the fuse wire and any combustion aids from  $q_{\text{total}}$ .
- The standard enthalpy of formation ( $\Delta fH^\circ$ ) is then calculated using Hess's Law for the combustion reaction:  $\text{C}_6\text{H}_{13}\text{Cl}(\text{l}) + 9\text{O}_2(\text{g}) \rightarrow 6\text{CO}_2(\text{g}) + 6\text{H}_2\text{O}(\text{l}) + \text{HCl}(\text{aq})$   $\Delta fH^\circ(\text{C}_6\text{H}_{13}\text{Cl}) = [6\Delta fH^\circ(\text{CO}_2) + 6\Delta fH^\circ(\text{H}_2\text{O}) + \Delta fH^\circ(\text{HCl}(\text{aq}))] - \Delta cH^\circ$

Diagram: Experimental Workflow for Calorimetry





[Click to download full resolution via product page](#)

Caption: Deconstruction of a molecule for Benson group additivity analysis.

## Quantum Chemical Calculations

Modern quantum chemical methods, such as Density Functional Theory (DFT), offer a more fundamental approach to calculating thermodynamic properties. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

**Causality of Method:** By calculating the total electronic energy of the molecule and its constituent elements in their standard states, the enthalpy of formation can be derived.

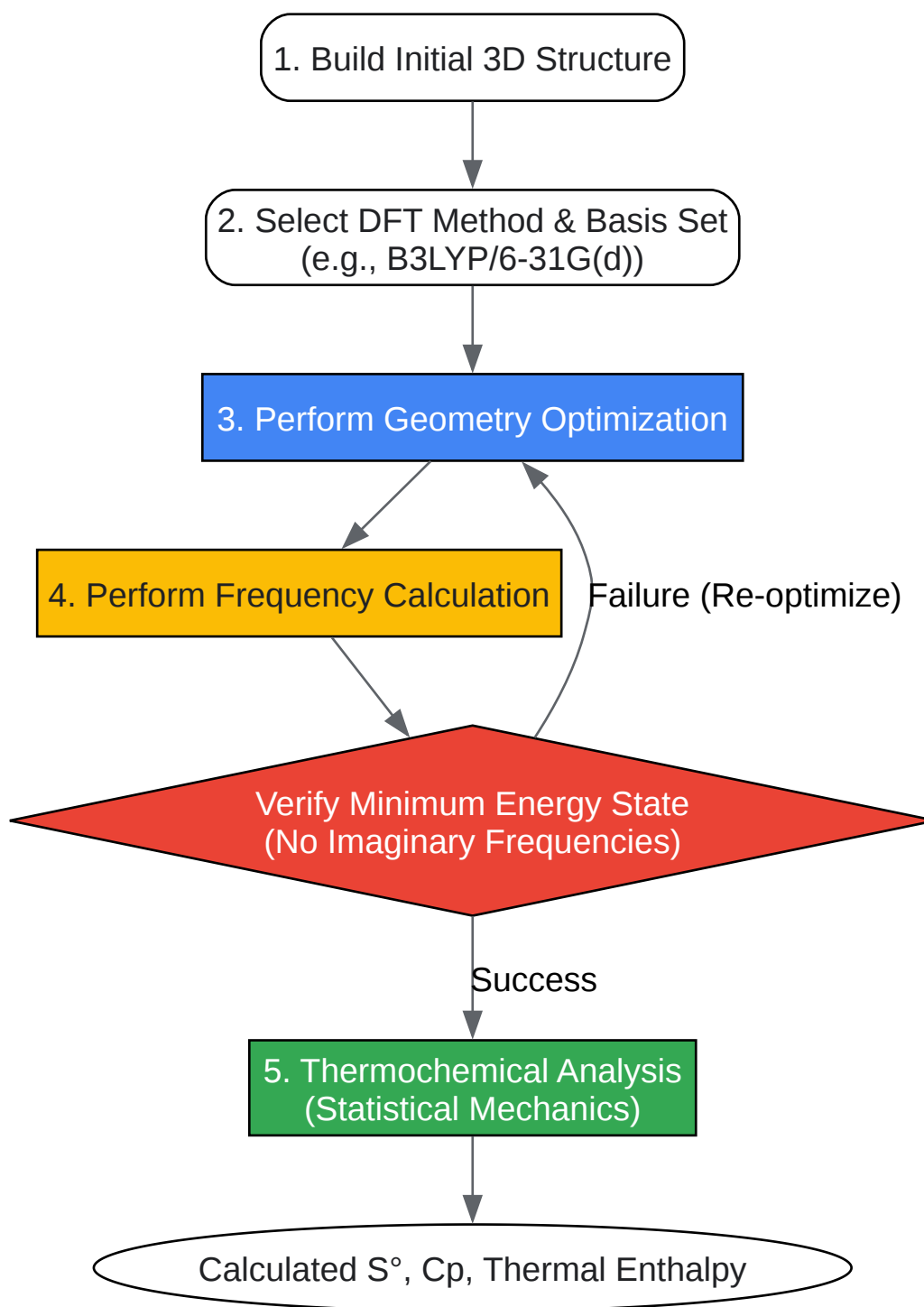
Furthermore, by calculating the vibrational frequencies of the molecule, statistical mechanics can be applied to determine thermal properties like heat capacity and entropy.

**Protocol:** High-Level Workflow for DFT Calculations

- **Geometry Optimization:** An initial 3D structure of **1-chloro-2,3-dimethylbutane** is created. A DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen. The software then iteratively adjusts the molecular geometry to find the lowest energy conformation.

- **Frequency Calculation:** A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes:
  - It confirms the structure is a true energy minimum (no imaginary frequencies).
  - It provides the vibrational modes needed for calculating thermal contributions to enthalpy and entropy.
- **Thermochemical Analysis:** The software uses the results from the frequency calculation and standard statistical mechanics formulas to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the overall entropy ( $S^\circ$ ) and heat capacity ( $C_p$ ) at a specified temperature (e.g., 298.15 K).
- **Enthalpy of Formation Calculation:**  $\Delta_f H^\circ$  is typically calculated using an atomization or isodesmic reaction scheme, which provides better error cancellation than direct calculation from elemental forms.

Diagram: Computational Thermochemistry Workflow



[Click to download full resolution via product page](#)

Caption: A typical workflow for calculating thermodynamic data using DFT.

## Conclusion



The thermodynamic profile of **1-chloro-2,3-dimethylbutane**, while not fully detailed in publicly accessible literature, can be robustly determined through a synergistic application of experimental and computational methods. Basic physicochemical properties like boiling point and density are well-documented. For core data such as enthalpy of formation and heat capacity, this guide outlines the definitive experimental approaches, primarily calorimetry, that yield benchmark-quality values. In parallel, computational methods, ranging from rapid group-additivity estimations to rigorous quantum chemical calculations, provide a powerful and cost-effective means to predict, validate, and complete the thermodynamic dataset. For professionals in research and development, leveraging both avenues is the most reliable strategy for acquiring the comprehensive data needed for advanced modeling and process design.

## References

- **1-chloro-2,3-dimethylbutane** | 600-06-6. LookChem. [\[Link\]](#)
- Butane, 1-chloro-2,3-dimethyl.
- Butane, 1-chloro-2,3-dimethyl (Phase change data).
- 1-chloro-2(RS)-3-dimethylbutane.
- **1-chloro-2,3-dimethylbutane** -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [\[Link\]](#)
- Butane, 2-chloro-2,3-dimethyl-.
- Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K.
- **1-chloro-2,3-dimethylbutane** | CAS#:600-06-6. Chemsrvc. [\[Link\]](#)
- **1-chloro-2,3-dimethylbutane**. Stenutz. [\[Link\]](#)
- Correlations between computation and experimental thermodynamics of halogen bonding. Journal of Organic Chemistry. [\[Link\]](#)
- **1-Chloro-2,3-dimethylbutane** | C6H13Cl | CID 521910. PubChem. [\[Link\]](#)
- (2S)-**1-chloro-2,3-dimethylbutane**. PubChem. [\[Link\]](#)
- (2R)-**1-chloro-2,3-dimethylbutane**. PubChem. [\[Link\]](#)
- BIOLOGY Diversity In the Living World. [\[Link\]](#)
- Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. Save My Exams. [\[Link\]](#)
- 7.3: Heats of Reactions and Calorimetry. Chemistry LibreTexts. [\[Link\]](#)
- Butane, 2-chloro-2,3-dimethyl- (Reaction thermochemistry data).
- Physical properties of haloalkanes| Haloalkanes and haloarenes. Khan Academy. [\[Link\]](#)
- How To Solve Basic Calorimetry Problems in Chemistry. YouTube. [\[Link\]](#)
- Common Methods of Prepar

- Methods of Preparation of Haloalkanes and Haloarenes | Class 12 Chemistry. Vedantu. [Link]
- NEST 2026. [Link]
- NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1-Chloro-3,3-dimethylbutane, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Butane, 1-chloro-2,3-dimethyl [webbook.nist.gov]
- 3. 1-chloro-2,3-dimethylbutane | 600-06-6 [chemnet.com]
- 4. Page loading... [guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. Butane, 1-chloro-2,3-dimethyl [webbook.nist.gov]
- 7. 1-chloro-2,3-dimethylbutane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 8. Correlations between computation and experimental thermodynamics of halogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [thermodynamic data of 1-Chloro-2,3-dimethylbutane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13173948#thermodynamic-data-of-1-chloro-2-3-dimethylbutane]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)